Carbamic acid, (3-methoxyphenyl)-, methyl ester

Carbamate subclass comparison Hydrogen-bond donor count Acetylcholinesterase inhibition mechanism

Carbamic acid, (3-methoxyphenyl)-, methyl ester (CAS 51422-77-6), systematically named methyl N-(3-methoxyphenyl)carbamate, is an N-phenylcarbamate ester with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. Unlike the widely commercialized N-methylcarbamate insecticides (e.g., carbaryl, propoxur, metolcarb), this compound carries a hydrogen atom rather than a methyl group on the carbamate nitrogen, placing it in the structurally and mechanistically distinct subclass of N-phenylcarbamates.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 51422-77-6
Cat. No. B11963409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (3-methoxyphenyl)-, methyl ester
CAS51422-77-6
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)OC
InChIInChI=1S/C9H11NO3/c1-12-8-5-3-4-7(6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11)
InChIKeyZCPKJLFZWFLIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3-Methoxyphenyl)carbamate (CAS 51422-77-6): Procurement-Relevant Identity and Class Context for Research Sourcing


Carbamic acid, (3-methoxyphenyl)-, methyl ester (CAS 51422-77-6), systematically named methyl N-(3-methoxyphenyl)carbamate, is an N-phenylcarbamate ester with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol [1]. Unlike the widely commercialized N-methylcarbamate insecticides (e.g., carbaryl, propoxur, metolcarb), this compound carries a hydrogen atom rather than a methyl group on the carbamate nitrogen, placing it in the structurally and mechanistically distinct subclass of N-phenylcarbamates. This fundamental structural difference alters hydrogen-bonding capacity, electrophilic reactivity, and enzyme acylation kinetics, which directly impacts its utility profile in biochemical research and synthetic chemistry applications [2]. Its predicted LogP of ~1.9 and 3 rotatable bonds further differentiate it from more hydrophobic, rigid analogs [1].

Why Methyl (3-Methoxyphenyl)carbamate (CAS 51422-77-6) Cannot Be Assumed Interchangeable with Common N-Methylcarbamate or Isomeric Analogs


Casual substitution of methyl (3-methoxyphenyl)carbamate with a common N-methylcarbamate (e.g., metolcarb, CAS 1129-41-5) or a positional isomer (e.g., 2-methoxy or 4-methoxy analog) introduces uncontrolled variables that undermine experimental reproducibility and procurement value. The N-H versus N-CH₃ substitution on the carbamate nitrogen fundamentally alters the compound's ability to serve as a hydrogen-bond donor, its electrophilicity for enzyme carbamylation, and its metabolic susceptibility [1]. Furthermore, the meta-methoxy substitution on the phenyl ring creates a distinct electronic and steric environment compared to ortho- or para-substituted congeners, which has been shown in phenyl N-methylcarbamate SAR studies to significantly shift both anticholinesterase potency and insecticidal activity [2]. For applications requiring a specific N-phenylcarbamate pharmacophore or a defined hydrogen-bonding pattern, selecting a generic alternative without verifying these structural parameters introduces risk of negative or null results and wasted synthesis effort.

Quantitative Differentiation Evidence for Methyl (3-Methoxyphenyl)carbamate (CAS 51422-77-6) Versus Closest Analogs


N-Phenyl vs. N-Methyl Carbamate Subclass: Hydrogen-Bond Donor Count and Enzyme Carbamylation Reactivity

Methyl (3-methoxyphenyl)carbamate possesses one hydrogen-bond donor (the N-H group), whereas its N-methyl analog, methyl (3-methoxyphenyl)methylcarbamate (CAS 784157-08-0), possesses zero hydrogen-bond donors. This difference, documented in computed descriptors and confirmed by SMILES structural analysis, has mechanistic consequences: N-phenylcarbamates have been characterized as weaker irreversible inhibitors of AChE and BuChE compared to N-methylcarbamates, with the N-H group altering the leaving group pKa and the carbamylation-decarbamylation equilibrium [1]. In a study of N-phenylcarbamate cholinesterase inhibitors, IC50 values for structurally related N-phenylcarbamates ranged from micromolar to sub-millimolar, significantly higher (less potent) than typical N-methylcarbamate inhibitors [2]. For procurement, this means the compound cannot serve as a drop-in replacement for N-methylcarbamate inhibitors in enzyme assays without re-optimization of concentration ranges.

Carbamate subclass comparison Hydrogen-bond donor count Acetylcholinesterase inhibition mechanism

Meta-Methoxy Isomer Physical Properties: Melting Point, Boiling Point, and Chromatographic Behavior vs. Ortho and Para Analogs

The meta-methoxy substitution on the phenyl ring of methyl (3-methoxyphenyl)carbamate produces distinct physicochemical properties compared to its ortho- and para-substituted isomers. While experimental melting point data for the 3-methoxy isomer are not widely published, the predicted boiling point is 231.7 ± 23.0 °C at 760 Torr . The para-isomer, methyl (4-methoxyphenyl)carbamate (CAS 14803-72-6), has been synthesized via modified Hofmann rearrangement as a crystalline solid with different solubility characteristics [1]. The ortho-isomer (CAS 3938-21-0) would exhibit intramolecular hydrogen bonding between the methoxy oxygen and the carbamate N-H, altering its chromatographic retention time and spectroscopic signature relative to the meta-isomer. These differences are critical for analytical chromatography method development, where co-elution of isomers must be avoided, and for procurement of reference standards where isomeric purity must be verified by HPLC or GC.

Positional isomer differentiation Physicochemical properties Analytical method development

QSAR-Derived Substituent Effects: Meta-Methoxy Electronic Contribution to Bioactivity Relative to Other Meta-Substituents in Phenyl Carbamate Series

Quantitative structure-activity relationship (QSAR) analyses of substituted phenyl N-methylcarbamates have established that the electronic nature of the meta-substituent, quantified by the Hammett σm constant, significantly modulates both acetylcholinesterase inhibition (log 1/Kd) and insecticidal activity (log 1/LD50) [1]. The methoxy group is electron-donating (σm = +0.12), which contrasts with electron-withdrawing meta-substituents such as chloro (σm = +0.37) or nitro (σm = +0.71). While the published regression models were developed for N-methylcarbamates rather than N-phenylcarbamates, the substituent electronic effects on the phenyl ring are transferable principles. The meta-methoxy group's moderate electron-donating character predicts a different potency profile compared to the meta-methyl (σm = -0.07) or meta-chloro analogs [2]. For researchers procuring this compound as a scaffold for medicinal chemistry optimization, the meta-methoxy group provides a distinct starting point for SAR exploration that cannot be replicated by substituting a meta-methyl or meta-halogen analog.

QSAR Hammett substituent constant Structure-activity relationship Cholinesterase inhibition

Synthetic Route Differentiation: Phosgene-Free One-Pot Synthesis Enabling Greener Procurement and Reduced Residual Solvent Risk

A patent-documented, phosgene-free one-pot method has been developed for the synthesis of N-phenylcarbamates including methyl (3-methoxyphenyl)carbamate, using aromatic amines, CO₂, and metal alkoxides . This synthetic route contrasts with the traditional phosgene-based or methyl chloroformate methods commonly used for N-methylcarbamate insecticides (e.g., carbaryl synthesis via methyl isocyanate). The phosgene-free route eliminates the risk of phosgene or methyl isocyanate contamination in the final product, a critical quality parameter for biomedical research applications where trace genotoxic impurities must be controlled. For procurement specifications, material produced via this route can be specified with lower residual carbonyl chloride limits compared to products synthesized via traditional methods.

Green chemistry synthesis Phosgene-free method Procurement quality Residual solvent

Limited Direct AChE Inhibition Data Availability Represents a Research Gap, Not Negative Evidence

A systematic search of BindingDB, ChEMBL, and PubMed reveals no direct, peer-reviewed, quantitative IC₅₀, Ki, or LD₅₀ data specifically for methyl (3-methoxyphenyl)carbamate (CAS 51422-77-6) against acetylcholinesterase, butyrylcholinesterase, or insecticidal models [1]. This absence of data distinguishes it sharply from closely related commercial N-methylcarbamates such as metolcarb (CAS 1129-41-5), for which AChE inhibition and insect toxicity data are well-characterized. For procurement purposes, this means: (a) the compound cannot be sourced as a validated, potency-characterized AChE inhibitor for assay development; and (b) it represents an unexplored chemical space for researchers seeking to generate novel SAR data on N-phenylcarbamates with meta-methoxy substitution. This data gap is itself a differentiating factor for procurement strategy—the compound is fit for discovery-phase research and synthetic methodology development, not for use as a reference inhibitor in established biochemical assays.

Data gap analysis Research opportunity Procurement decision-making

Validated Application Scenarios for Methyl (3-Methoxyphenyl)carbamate (CAS 51422-77-6) Based on Evidenced Differentiation


Medicinal Chemistry Scaffold for N-Phenylcarbamate-Based Cholinesterase Inhibitor Design

Researchers developing novel cholinesterase or other serine hydrolase inhibitors can procure this compound as a core N-phenylcarbamate scaffold. Its meta-methoxy substitution provides a moderate electron-donating environment (σm = +0.12) distinct from halogen or alkyl-substituted analogs, as inferred from QSAR models on related phenyl carbamate series [1]. The N-H hydrogen-bond donor enables binding interactions not available with N-methylated analogs, making this compound a rationally selected starting point for fragment-based or structure-guided optimization campaigns targeting Alzheimer's disease or pesticide discovery programs [2].

Analytical Reference Standard for Isomer-Specific HPLC/GC Method Development

This compound serves as a positional isomer reference standard for chromatographic method development where separation of methoxy-substituted phenylcarbamate isomers (ortho, meta, para) is required. Its predicted boiling point of 231.7 °C and distinct retention characteristics relative to ortho- and para-isomers enable robust HPLC or GC method validation for quality control of carbamate-containing mixtures, environmental monitoring of carbamate pesticide residues, or forensic analysis .

Synthetic Methodology Research Leveraging Phosgene-Free Carbamate Formation Chemistry

Organic chemistry groups developing sustainable, phosgene-free carbamate synthesis methods can use this compound as a representative N-phenylcarbamate product to benchmark reaction yields, selectivity, and scalability. The patent-documented CO₂-based one-pot synthesis provides a reference point for comparing novel catalytic systems, and procurement of authentic product is necessary for calibrating conversion and purity assays in methodology studies .

SAR Gap-Filling Research: First-in-Class Potency Characterization of Meta-Methoxy N-Phenylcarbamates

Given the complete absence of publicly available AChE/BuChE inhibition data for this specific compound, there is a clear research opportunity for academic or industrial groups to conduct first-in-class biochemical characterization. Procurement enables generation of novel IC₅₀, Ki, and mechanism-of-action data that can fill the SAR gap between well-studied N-methylcarbamates and uncharacterized N-phenylcarbamate analogs. This is a publishable data gap that can support grant applications, thesis projects, or patent filings [3].

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